molecular formula C19H27N5O4 B3018509 methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate CAS No. 876899-51-3

methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate

Cat. No.: B3018509
CAS No.: 876899-51-3
M. Wt: 389.456
InChI Key: UDXQNJSPDUEUQH-UHFFFAOYSA-N
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Description

Methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate is a useful research compound. Its molecular formula is C19H27N5O4 and its molecular weight is 389.456. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate is used as a reagent in the synthesis of various heterocyclic systems. It aids in the preparation of substituted fused pyrimidinones, demonstrating its utility in creating complex molecular structures for potential pharmacological applications (Toplak, R. et al., 1999).

Antimicrobial Agent Synthesis

This compound plays a role in synthesizing pyridines, pyrimidinones, and oxazinones, with derivatives showing significant antimicrobial activities. This highlights its importance in developing new antimicrobial agents, potentially addressing the increasing concern of antibiotic resistance (Hossan, A. et al., 2012).

Insecticidal and Antibacterial Potential

The compound is involved in synthesizing pyrimidine-linked pyrazole heterocyclics, which have shown notable insecticidal and antimicrobial properties. This indicates its potential use in agriculture and public health for controlling pests and bacterial infections (Deohate, P. P. et al., 2020).

Anticancer and Anti-inflammatory Applications

Research involving this compound has led to the synthesis of compounds with potential anticancer and anti-inflammatory activities. This indicates its value in medicinal chemistry, particularly in developing new treatments for cancer and inflammatory diseases (Amr, A. et al., 2007).

Properties

IUPAC Name

methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-12-9-22(13-7-5-4-6-8-13)18-20-16-15(23(18)10-12)17(26)24(11-14(25)28-3)19(27)21(16)2/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXQNJSPDUEUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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